4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Overview

Description

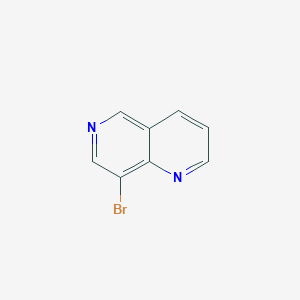

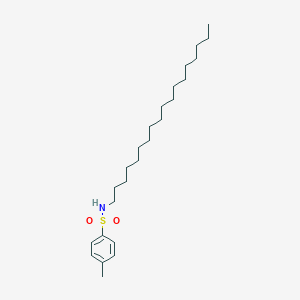

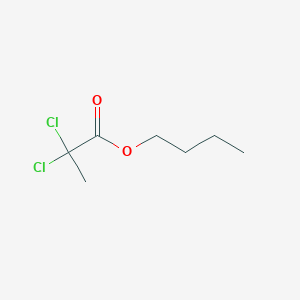

4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a chemical compound with the empirical formula C11H8F3NO . It has a molecular weight of 227.18 g/mol .

Synthesis Analysis

The synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline has been achieved through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . This process involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .Molecular Structure Analysis

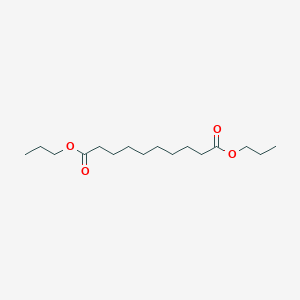

The SMILES string for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline isCc1cc(O)c2ccc(cc2n1)C(F)(F)F . The InChI is 1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16) .

Scientific Research Applications

Fluorinated Building Blocks

“4-Hydroxy-2-methyl-7-trifluoromethylquinoline” is part of the fluorinated building blocks . These are essential components in the synthesis of various complex organic compounds. The presence of fluorine atoms in these building blocks can enhance the properties of the final compounds, making them more suitable for specific applications .

Drug Synthesis

This compound can be used in the synthesis of various drugs. The quinoline ring system is a common structure in many pharmaceuticals, and the addition of a fluorine atom can enhance the biological activity of these compounds . For example, fluoroquinolones, a type of antibiotics, often contain fluorinated quinolines .

Material Science

In the field of material science, “4-Hydroxy-2-methyl-7-trifluoromethylquinoline” can be used in the development of new materials. The unique properties of this compound, such as its stability and electronic mobility, make it suitable for creating materials with specific characteristics .

Biochemistry

In biochemistry, this compound can be used in various investigations. Its unique properties can enable its application in diverse biochemical studies, contributing to the understanding of various biological processes .

Agriculture

Some fluorinated quinolines have found application in agriculture . While specific applications of “4-Hydroxy-2-methyl-7-trifluoromethylquinoline” in this field are not mentioned, it’s possible that it could be used in the development of new agrochemicals .

Liquid Crystals

Fluorinated quinolines are also used as components for liquid crystals . The specific properties of “4-Hydroxy-2-methyl-7-trifluoromethylquinoline” could potentially make it suitable for this application .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - H318, indicating toxicity if swallowed and causes serious eye damage . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338, advising to wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name |

2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIABTAZQWRTZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346775 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Hydroxy-2-methyl-7-trifluoromethylquinoline | |

CAS RN |

15912-66-0 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15912-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)